molecular formula C14H19BrClNO2 B5385383 N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B5385383
M. Wt: 348.66 g/mol
InChI Key: JNWCWEXGGPWUFC-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a prop-2-enoxy group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the cyclopropanamine moiety and its conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-ethoxy-4-methoxybenzyl)cyclopropanamine hydrochloride
  • N-[4-(Allyloxy)-3-bromo-5-methoxybenzyl]cyclopropanamine hydrochloride

Uniqueness

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various research fields .

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2.ClH/c1-3-6-18-14-12(15)7-10(8-13(14)17-2)9-16-11-4-5-11;/h3,7-8,11,16H,1,4-6,9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWCWEXGGPWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CC2)Br)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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